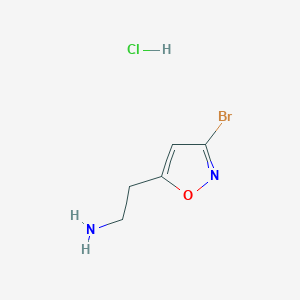

2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride

Description

Molecular Architecture of the Bromoisoxazole-Ethylamine Core

The core structure comprises a five-membered isoxazole heterocycle (C₃H₃NO) featuring oxygen at position 1 and nitrogen at position 2. At position 3, a bromine atom substitutes the ring, while position 5 is functionalized with a two-carbon ethylamine chain (-CH₂CH₂NH₂). The hydrochloride salt form arises from protonation of the amine group, yielding a chloride counterion.

Key structural features include:

- Ring hybridization : The isoxazole ring adopts a planar conformation with sp²-hybridized atoms. The oxygen and nitrogen atoms contribute lone pairs, enabling π-electron delocalization across the ring.

- Substituent effects : The electron-withdrawing bromine at position 3 reduces electron density at adjacent positions, while the ethylamine group introduces a basic aliphatic amine capable of forming hydrogen bonds.

- Bond angles : The N-O bond length in isoxazole averages 1.36 Å, with C-Br bond lengths of 1.89 Å, consistent with typical sp²-hybridized systems.

Table 1 : Critical bond parameters in the bromoisoxazole core

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| N-O (isoxazole) | 1.36 | 108 (C-N-O) |

| C-Br (position 3) | 1.89 | 120 (C-C-Br) |

| C-N (ethylamine) | 1.47 | 109.5 (sp³ hybridization) |

IUPAC Nomenclature and Systematic Classification

The systematic name follows IUPAC priority rules:

- Parent heterocycle : Isoxazole (1-oxa-2-azacyclopenta-2,4-diene).

- Substituents :

- Bromo group at position 3.

- Ethylamine (-CH₂CH₂NH₂) at position 5.

- Salt designation : Hydrochloride indicates protonation of the amine.

Thus, the full IUPAC name is 2-(3-bromoisoxazol-5-yl)ethan-1-amine hydrochloride . This nomenclature distinguishes it from regioisomers like 5-bromo-3-ethyl-isoxazole, where substituent positions differ.

Comparative Analysis with Related Isoxazole Derivatives

Structural variations among brominated isoxazole derivatives significantly influence their electronic and steric properties:

Table 2 : Comparison with key isoxazole analogs

- Electronic effects : Bromine's -I effect decreases ring electron density, stabilizing nucleophilic attack at position 5. Ethylamine's +I effect partially counterbalances this, creating a polarized electronic environment.

- Steric considerations : The ethylamine chain introduces greater steric bulk compared to methylamine derivatives, influencing binding interactions in potential biological targets.

- Salt vs. free base : The hydrochloride salt improves crystallinity and aqueous solubility relative to the free base form, critical for pharmaceutical applications.

Properties

IUPAC Name |

2-(3-bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O.ClH/c6-5-3-4(1-2-7)9-8-5;/h3H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWXPNXMTNTSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride typically involves the bromination of isoxazole followed by the introduction of an ethylamine group. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The purification of the final product is achieved through crystallization or other separation techniques to obtain the hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the bromine atom can be replaced by other functional groups.

Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride serves as a building block in organic synthesis. It can facilitate the creation of more complex molecules, making it invaluable in developing pharmaceuticals and agrochemicals. Its ability to undergo various reactions (oxidation, reduction, substitution) allows chemists to modify its structure for specific applications.

Biological Studies

The compound has shown promise in biological research, particularly in the study of enzyme interactions and as a potential inhibitor in biochemical assays. Its mechanism of action involves binding to specific molecular targets, which can inhibit enzyme activity or alter receptor functions. This property has been explored in cancer research, where derivatives of isoxazoles have been linked to anti-cancer activities by inhibiting Bcl-2 and Bcl-xL proteins .

Pharmaceutical Development

Recent studies have highlighted the compound's role in developing novel therapeutic agents. For instance, modifications of isoxazole derivatives have led to compounds with significant inhibitory effects on cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance potency against targets like FLT3 in acute myeloid leukemia .

Case Studies and Empirical Data

Industrial Applications

In addition to its laboratory uses, 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is being explored for its potential in manufacturing specialty chemicals. Its unique properties allow it to be integrated into formulations requiring specific functional groups or reactivity profiles.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 2-(3-Bromo-isoxazol-5-yl)-ethanol

- 1-(3-Bromo-isoxazol-5-yl)-2-tert-butylaminoethanol

- [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

Comparison: 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is unique due to the presence of the ethylamine group, which imparts different chemical and biological properties compared to its analogs. For instance, the ethylamine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications in medicinal chemistry and organic synthesis.

Biological Activity

2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a brominated isoxazole ring, which contributes to its unique reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 189.03 g/mol

The presence of the bromine atom in the isoxazole structure enhances its chemical properties, making it a subject of interest across various fields, particularly in drug discovery and development.

Biological Activity Overview

Research indicates that 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been identified as having potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of human leukemia and breast cancer cell lines .

The biological activity of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is attributed to its ability to interact with specific enzymes and receptors within biological pathways. Binding affinity studies suggest that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Comparative Analysis with Similar Compounds

A comparison of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride with structurally similar compounds reveals distinct biological activities:

The unique bromine substitution in 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride may enhance its interaction with biological targets compared to its chloro or iodo analogs.

Case Studies and Research Findings

Several studies have investigated the efficacy of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride:

- Antimicrobial Efficacy : A study evaluated the compound's activity against various microbial strains, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : In vitro assays on cancer cell lines revealed that compounds similar to 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride exhibited IC values indicating potent cytotoxicity, suggesting potential applications in cancer therapy .

- Anti-inflammatory Studies : Research focusing on inflammatory models indicated that the compound could reduce markers of inflammation significantly, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. How can experimental design optimize the synthesis of 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride?

Methodological Answer: Use Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, reaction time) and their interactions. Fractional factorial designs can minimize trials while identifying critical parameters. For example, Response Surface Methodology (RSM) can optimize yield by modeling nonlinear relationships between variables . Pair this with real-time monitoring (e.g., HPLC) to validate reaction progression.

Q. What characterization techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and bromine isotopic patterns. For crystalline samples, X-ray diffraction (XRD) provides unambiguous structural validation. Note: Dynamic light scattering (DLS) can assess aggregation in solution-phase studies .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HazCom 2012 standards for corrosive substances:

- Use fume hoods and PPE (acid-resistant gloves, goggles).

- Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.

- In case of exposure, immediately rinse with copious water and seek medical evaluation for potential bromine-related toxicity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using controlled stress conditions:

- pH 2–12 buffers at 25–60°C.

- Monitor degradation via UV-Vis spectroscopy (λmax for isoxazole ring) and LC-MS to identify breakdown products. Statistical tools like Arrhenius modeling predict shelf-life under standard conditions .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (220–260 nm) is optimal. For trace analysis, couple with tandem MS (MRM mode). Validate using spike-recovery experiments in biological matrices (e.g., plasma) with ≥90% recovery as acceptance criteria .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

Methodological Answer: Employ quantum chemical calculations (DFT or ab initio) to map potential energy surfaces. Software like Gaussian or ORCA can simulate intermediates (e.g., isoxazole ring closure) and transition states. Cross-validate with experimental kinetics (e.g., stopped-flow spectroscopy) to refine computational models .

Q. How should researchers resolve contradictions in kinetic data from bromine-mediated reactions?

Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS regression) to disentangle confounding variables. For example, conflicting Arrhenius parameters may arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). Isotopic labeling (²H/¹³C) can clarify dominant pathways .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Use in situ IR spectroscopy to track intermediates during Pd-catalyzed couplings. Electron-deficient isoxazole rings may coordinate to metal centers, altering catalytic cycles. Compare Hammett substituent constants (σ) of bromine vs. other halogens to quantify electronic effects .

Q. How can this compound be integrated into catalytic systems for asymmetric synthesis?

Methodological Answer: Functionalize the ethylamine group with chiral ligands (e.g., BINOL derivatives) to create hybrid catalysts. Screen enantioselectivity in model reactions (e.g., aldol additions) using circular dichroism (CD) or chiral HPLC. Computational docking studies (AutoDock Vina) can predict ligand-substrate interactions .

Q. What strategies identify degradation pathways under oxidative or photolytic conditions?

Methodological Answer: Expose the compound to UV light (254 nm) or ROS generators (H2O2/Fe²⁺). Analyze products via GC-MS (volatile fragments) and high-resolution LC-MSⁿ (non-volatile intermediates). Compare with computational degradation simulations (e.g., EpiSuite) to prioritize mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.